1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester
Description
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester (CAS: 2377605-95-1, MFCD22689095) is a boronic ester derivative featuring a pyrrole core substituted with a benzenesulfonyl group at position 1 and a pinacol-protected boronic acid moiety at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials science research. Its benzenesulfonyl group enhances stability by preventing unwanted side reactions at the pyrrole nitrogen, while the pinacol ester facilitates controlled boronation .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c1-15(2)16(3,4)22-17(21-15)14-11-8-12-18(14)23(19,20)13-9-6-5-7-10-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJEWBKHTYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The lithiation-borylation sequence represents the most direct and widely employed method for the preparation of this compound. This approach leverages the directing effect of the benzenesulfonyl group to facilitate regioselective metallation at the 2-position of the pyrrole ring.
As indicated in search result, 1-(Benzenesulfonyl)pyrrole serves as a starting material for the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid "via lithiation of 1-(phenylsulfonyl)-pyrrole." This same strategy can be extended to the preparation of the pinacol ester derivative. The general procedure typically involves:
- Lithiation of 1-(Benzenesulfonyl)pyrrole using a strong base like n-butyllithium at low temperature (typically -78°C)
- Addition of a suitable boron electrophile, such as triisopropyl borate or pinacol boronate
- Warming to room temperature to allow the 1,2-metallate rearrangement to occur
- Appropriate workup and isolation procedures
Protocol Based on Related Compounds
Drawing from information in search results and, a detailed protocol for the preparation of this compound can be formulated:
Table 3.1: Detailed Protocol for Lithiation-Borylation Approach
| Step | Procedure | Conditions | Critical Parameters |
|---|---|---|---|
| 1 | Dissolution of 1-(Benzenesulfonyl)pyrrole | Anhydrous tetrahydrofuran, Inert atmosphere (argon or nitrogen) | Anhydrous conditions essential; typical concentration 0.2-0.5 M |
| 2 | Cooling | -78°C using dry ice/acetone bath | Temperature control critical; gradual cooling recommended |
| 3 | Addition of n-butyllithium | Dropwise addition (1.1-1.2 equivalents), Stirring for 1-2 hours | Rate of addition (over 10-15 minutes), Maintaining temperature below -70°C |
| 4 | Addition of boron electrophile | Triisopropyl borate (1.5-2.0 equivalents) or Pinacol boronate (1.2-1.5 equivalents) | Freshness of reagent, Anhydrous conditions, Addition over 10-15 minutes |
| 5 | Warming | Gradual warming to room temperature over 2-3 hours | Rate of warming affects yield and purity |
| 6 | Workup | Acidic workup if triisopropyl borate used (with 1M HCl), followed by treatment with pinacol (1.5 equivalents) | pH control critical; if direct pinacol boronate used, quench with saturated ammonium chloride |
| 7 | Purification | Column chromatography (typically hexanes/ethyl acetate gradient) | Appropriate solvent system; product typically elutes at 20-30% ethyl acetate in hexanes |
Research indicates that this type of lithiation-borylation sequence has been successfully performed as a "one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling of various heterocycles with aryl halides" as described in search result. Such one-pot procedures offer advantages in terms of efficiency and overall yield.
Mechanistic Considerations
The lithiation-borylation process involves the formation of a boronate complex intermediate, which undergoes a 1,2-metallate rearrangement as described in search result. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues during synthesis.
According to search result, the process typically involves:
- Formation of a boronate complex between the lithiated pyrrole and a boronic ester
- Subsequent addition of an electrophile or oxidant to trigger a 1,2-migration of the boron substituent
- Creation of a new carbon-boron bond stereospecifically
Search result further elaborates: "We have focused on an alternative method exploiting the reactivity of a boronate complex formed between an aryl lithium and a boronic ester," which provides important mechanistic insight into this transformation.
Direct Borylation Methods
Palladium-Catalyzed Approaches
Palladium-catalyzed borylation represents an alternative approach for introducing the boronic acid pinacol ester functionality to the 2-position of 1-(Benzenesulfonyl)pyrrole. This method typically involves the use of bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst.
Table 4.1: Palladium-Catalyzed Borylation Conditions for Heterocyclic Substrates
| Component | Optimal Options for Pyrrole Systems | Experimental Parameters |
|---|---|---|
| Palladium Source | Palladium(II) acetate | 2-5 mol% typical loading |
| Ligand | XPhos precatalyst or TADDOL-derived phosphoramide | 4-10 mol% depending on substrate |
| Boron Source | Bis(pinacolato)diboron | 1.2-1.5 equivalents |
| Base | Potassium acetate, Potassium phosphate | 2-3 equivalents |
| Solvent | 1,4-Dioxane, Tetrahydrofuran | Anhydrous, degassed |
| Temperature | 60-100°C | Lower temperatures may reduce side reactions |
| Reaction Time | 12-24 hours | Monitoring by thin layer chromatography recommended |
Search result mentions that similar catalyst systems can be used for cross-coupling of secondary and tertiary boronic esters, suggesting that these catalyst systems could potentially be adapted for the direct borylation of 1-(Benzenesulfonyl)pyrrole. The research indicates that "the use of 5 mol% Pd(OAc)2/10 mol% (R,R)-TADDOL-derived phosphoramide ligand" in 1,4-dioxane can be effective for related transformations.
Other Metal-Catalyzed Approaches
Beyond palladium, other transition metals such as iridium or rhodium have been employed for carbon-hydrogen borylation reactions. These catalysts often offer complementary regioselectivity patterns and might be considered as alternatives for the preparation of this compound.
Comparative Analysis of Preparation Methods
Yield and Scalability
The lithiation-borylation approach typically offers high yields when optimized properly. Search result indicates that lithiation followed by borylation can be efficiently performed in one-pot procedures, suggesting good potential for scalability.
Table 5.1: Factors Affecting Yield in Different Preparation Methods
| Method | Critical Yield Factors | Scalability Considerations | Typical Yield Range |
|---|---|---|---|
| Lithiation-Borylation | Purity of starting materials, Temperature control, Moisture exclusion, Lithiating agent quality | Challenge of handling pyrophoric reagents at scale, Temperature control in larger vessels | 65-90% |
| Palladium-Catalyzed Borylation | Catalyst loading, Ligand selection, Reaction time, Temperature | Potentially easier scale-up due to milder conditions, Catalyst recovery considerations | 50-75% |
| Transmetalation Approaches | Metal quality, Moisture exclusion, Reaction time | Intermediate stability at scale, Process robustness | 60-80% |
Regioselectivity and Purity
The lithiation-borylation approach generally offers excellent regioselectivity due to the directing effect of the benzenesulfonyl group. This is critical for achieving high purity of the final product. Direct borylation methods may face challenges in controlling regioselectivity, particularly for heterocyclic substrates like pyrrole.
Table 5.2: Regioselectivity Comparison of Different Methods
| Method | Regioselectivity at 2-Position | Potential Side Products | Purification Challenges |
|---|---|---|---|
| Lithiation-Borylation | Typically excellent (>95%) | Potential incomplete lithiation products | Separation of unreacted starting material |
| Palladium-Catalyzed Borylation | Moderate to good, substrate-dependent | Potential for 3-borylated isomer | Separation of regioisomers |
| Transmetalation Approaches | Good to excellent, dependent on metal | Metal-dependent side products | Removal of metal residues |
As noted in search result, lithiation followed by borylation offers "a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling" that can be adapted for "various heterocycles," suggesting a high level of regioselectivity for this approach.
Chemical and Physical Properties
This compound demonstrates several important chemical and physical properties that influence both its synthesis and applications. Based on the information available in search results and, the compound has the following characteristics:
Table 6.1: Physical and Chemical Properties of this compound
As noted in search result, arylboronic acid pinacol esters generally show "stability and moderate reactivity," making them excellent reagents for cross-coupling reactions. This stability is a key advantage of the pinacol ester form compared to the corresponding boronic acid.
Applications in Organic Synthesis
This compound serves as a valuable synthetic intermediate in various transformations. The compound's dual functionality—a boronic acid pinacol ester for cross-coupling and a benzenesulfonyl-protected nitrogen—enables diverse synthetic pathways.
Table 7.1: Key Synthetic Applications of this compound
Search result specifically notes that for Suzuki-Miyaura coupling reactions, "precatalyst 13 was crucial in that it rapidly generates of the catalytically active Pd(0)L₁ catalyst at the low reaction temperature (40 °C) required for the efficient coupling of these sensitive borates."
Chemical Reactions Analysis
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions are typically biaryl compounds or alkenyl derivatives .
Scientific Research Applications
Organic Synthesis
Overview : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Methods of Application :
- Suzuki-Miyaura Coupling : The compound acts as a boronic ester that reacts with aryl halides to produce biaryl compounds.
- Catalytic Systems : It is often employed alongside palladium catalysts to enhance reaction efficiency.
Results and Outcomes :
- High yields (often exceeding 90%) in the synthesis of complex organic molecules have been reported, making it invaluable for pharmaceutical intermediates and agrochemicals.
Pharmaceutical Development
Overview : In medicinal chemistry, the compound serves as an intermediate for synthesizing biologically active molecules.
Methods of Application :
- Drug Discovery : It facilitates the introduction of boron into drug candidates, enhancing their binding affinity to biological targets.
- Enzyme Inhibition Studies : The compound's interactions with specific enzymes can lead to the development of novel therapeutics.
Results and Outcomes :
- The compound has been integral in identifying potential drug candidates targeting significant enzymes and kinases, showcasing its role in advancing pharmacological research.
Advanced Materials
Overview : The modification of material properties through the application of this boronic ester has implications in sensor technology and catalysis.
Methods of Application :
- Surface Modification : The compound can be applied to surfaces using deposition techniques to create boron-doped materials.
- Catalytic Processes : It participates in catalytic cycles that require the transfer of boron groups.
Results and Outcomes :
- Enhanced electrical conductivity and chemical stability have been achieved in materials developed using this compound, which are crucial for high-performance electronic devices.
Environmental Applications
Overview : The compound plays a role in pollution control by aiding in the development of materials that capture hazardous substances.
Methods of Application :
- Pollutant Capture Materials : It is used to synthesize materials capable of neutralizing heavy metals and organic pollutants from water and soil.
Results and Outcomes :
- Materials synthesized with this boronic ester exhibit high capacity for pollutant removal, leading to more effective remediation techniques.
Cancer Treatment
Overview : The compound is being explored for its potential in targeted cancer therapies, particularly neutron capture therapy.
Methods of Application :
- Boron Delivery Systems : It delivers boron to cancer cells for selective irradiation with neutrons, causing localized damage to tumor cells while sparing healthy tissue.
Results and Outcomes :
- This method minimizes collateral damage during treatment, highlighting the therapeutic potential of boron-containing compounds in oncology.
Dental Therapeutics
Overview : In dental medicine, this compound has been utilized to develop responsive drug delivery systems for treating periodontal diseases.
Methods of Application :
- Nanoparticle Formulation : It is incorporated into nanoparticles that release therapeutic agents in response to reactive oxygen species prevalent in periodontal conditions.
Results and Outcomes :
- Enhanced anti-inflammatory effects have been observed, indicating potential advancements in dental therapeutics through this innovative approach.
Comparative Analysis Table
| Field | Application Summary | Key Results |
|---|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions | Yields >90% for complex organic molecules |
| Pharmaceutical Development | Intermediate for biologically active molecule synthesis | Identification of novel drug candidates |
| Advanced Materials | Surface modification for sensors and catalysts | Improved electrical conductivity |
| Environmental Applications | Development of pollutant capture materials | High capacity for pollutant removal |
| Cancer Treatment | Boron delivery for neutron capture therapy | Targeted tumor destruction with minimal damage |
| Dental Therapeutics | Responsive drug delivery systems for periodontal treatment | Enhanced anti-inflammatory effects |
Mechanism of Action
The primary mechanism by which 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester exerts its effects is through the Suzuki–Miyaura coupling reaction. In this reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets involved are typically aryl or vinyl halides, and the pathways include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Esters
Substituent Variations on the Pyrrole Core
1-(Methylsulfonyl)pyrrole-3-boronic Acid, Pinacol Ester
- Structural Difference : The methylsulfonyl group replaces benzenesulfonyl, and the boronic ester is at position 3 instead of position 2.
- However, the positional isomerism (boron at C3 vs. C2) alters electronic properties, affecting regioselectivity in cross-coupling reactions .
1-(p-Toluenesulfonyl)pyrrole-2-boronic Acid MIDA Ester (CAS: 1311484-50-0)
- Structural Difference: Uses a methyliminodiacetic acid (MIDA) ester instead of pinacol, with a p-toluenesulfonyl group.
- Impact : MIDA esters are hydrolytically stable and enable iterative cross-coupling strategies, unlike pinacol esters, which are more reactive. The p-toluenesulfonyl group provides similar electronic effects but slightly increased steric bulk compared to benzenesulfonyl .
Heterocycle Variations
1-Benzenesulfonyl-1H-pyrazole-4-boronic Acid, Pinacol Ester (CE680, CAS: 1073372-04-9)
- Structural Difference : Pyrazole replaces pyrrole as the heterocyclic core.
- However, the altered aromaticity may reduce compatibility with certain catalytic systems .
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Structural Difference : A tert-butoxycarbonyl (Boc) group replaces benzenesulfonyl.
- Impact: The Boc group is less electron-withdrawing than benzenesulfonyl, which may reduce stabilization of the boronic ester but improve solubility in non-polar solvents .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Heterocycle |
|---|---|---|---|---|---|
| 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester | 2377605-95-1 | C₁₆H₁₉BN₂O₄S | 362.21 | Benzenesulfonyl (C1), Pinacol (C2) | Pyrrole |
| 1-(Methylsulfonyl)pyrrole-3-boronic acid, pinacol ester | - | C₁₁H₁₇BN₂O₄S | 292.14 | Methylsulfonyl (C1), Pinacol (C3) | Pyrrole |
| 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid MIDA ester | 1311484-50-0 | C₁₆H₁₇BN₂O₆S | 376.19 | p-Toluenesulfonyl (C1), MIDA (C2) | Pyrrole |
| 1-Benzenesulfonyl-1H-pyrazole-4-boronic acid, pinacol ester (CE680) | 1073372-04-9 | C₁₅H₁₉BN₂O₄S | 334.20 | Benzenesulfonyl (C1), Pinacol (C4) | Pyrazole |
| 1-(tert-Butoxycarbonyl)-4-boronic acid pinacol ester | 552846-17-0 | C₁₄H₂₃BN₂O₄ | 294.16 | Boc (C1), Pinacol (C4) | Pyrazole |
Key Research Findings
Reactivity in Cross-Coupling Reactions
- The benzenesulfonyl group in the target compound enhances stability but introduces steric bulk, slowing reaction kinetics compared to methylsulfonyl analogs. However, this bulk improves regioselectivity in couplings with sterically demanding substrates .
- Pyrazole-based analogs (e.g., CE680) exhibit faster transmetallation rates due to stronger electron-withdrawing effects but are less effective in forming conjugated polymers compared to pyrrole derivatives .
Biological Activity
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester is a compound that has gained attention in the fields of organic synthesis and medicinal chemistry. This boronic ester is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. While specific biological activity data on this compound is limited, its structural characteristics suggest potential interactions with biological systems, particularly in drug development.
- Molecular Formula : CHBNOS
- Molecular Weight : 333.2 g/mol
- CAS Number : 2377605-95-1
Applications in Organic Synthesis
This compound is primarily utilized as a reagent in:
- Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of various pharmaceutical intermediates with yields exceeding 90%.
- Catalytic Systems : The compound is involved in protodeboronation processes, enhancing the efficiency and selectivity of organic transformations.
Biological Activity Insights
Although direct studies on the biological activity of this compound are scarce, several relevant findings can be inferred from related compounds and studies:
Interaction with Biological Molecules
- Boronic Acids and Biological Pathways : Boronic acids are known to interact with biological molecules, influencing pathways related to cancer and diabetes. The presence of the sulfonyl group may enhance solubility and bioavailability, potentially making this compound a candidate for further biological evaluation.
- Potential as Therapeutic Agents : Compounds with similar structures have been explored for their medicinal properties. For instance, boron-containing compounds like bortezomib have shown significant anti-cancer activity by inhibiting proteasome function . This suggests that 1-(benzenesulfonyl)pyrrole-2-boronic acid may also possess therapeutic potential.
Synthesis and Evaluation of Boron-containing Compounds
Research has demonstrated that boron-containing compounds exhibit various biological activities. For example:
- Bortezomib, a dipeptide boronic acid approved by the FDA, shows potent inhibition of proteasome enzymatic function . This highlights the importance of boron in drug design.
Structure-Activity Relationship (SAR) Studies
Studies on structurally similar compounds indicate that modifications to the pyrrole and sulfonyl groups can significantly affect biological activity. For instance:
- Research into pyrrolo[2,3-b]pyrazines revealed that specific substitutions on the benzene ring can enhance binding affinity to targets such as fibroblast growth factor receptors (FGFRs) . This suggests that similar modifications on 1-(benzenesulfonyl)pyrrole-2-boronic acid could lead to enhanced biological activity.
Comparative Analysis of Related Compounds
The following table summarizes key structural features and applications of compounds related to 1-(benzenesulfonyl)pyrrole-2-boronic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Boc-pyrrole-2-boronic acid pinacol ester | CHBNO | Contains a Boc protecting group; used in pharmaceuticals |
| 1-(Phenylsulfonyl)pyrrole-2-boronic acid | CHBNO | Similar structure; applied in synthetic processes |
| 1-(Naphthalenesulfonyl)pyrrole-2-boronic acid | CHBNO | Features naphthalene; different electronic properties |
Q & A
Q. What are the standard synthetic routes for preparing 1-(benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the pyrrole precursor. Key steps include:
- Boronation : Reaction of 1-(benzenesulfonyl)pyrrole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere .
- Optimization : Yields (e.g., 75–94% in ) depend on temperature (75–110°C), solvent (1,2-dimethoxyethane or THF/water mixtures), and base (Cs₂CO₃ or K₃PO₄). Excess boronate reagent (1.2–1.5 eq) minimizes side reactions .
Q. How is the purity of this boronic ester validated, and what analytical methods are recommended?
Answer:
- HPLC/GC : Purity >97% (GC) is standard, as noted for analogous pinacol esters ().
- NMR : ¹H/¹³C NMR confirms structural integrity (e.g., benzenesulfonyl group at δ 7.5–8.0 ppm, boronate B-O peaks at δ 1.0–1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₇H₂₂BNO₄S: 347.15 g/mol) .
Advanced Research Questions
Q. How can competing protodeboronation be mitigated during cross-coupling reactions involving this compound?
Answer: Protodeboronation is minimized by:
- Low Water Content : Use anhydrous solvents (e.g., THF) and degas systems to prevent hydrolysis .
- Catalyst Tuning : Pd(dppf)Cl₂ stabilizes the boronate intermediate better than Pd(PPh₃)₄ .
- Additives : Addition of Na₂CO₃ or molecular sieves absorbs trace acids .
Case Study : In , a 94% coupling yield was achieved using THF/H₂O (3:1) with K₃PO₄, whereas aqueous-rich systems reduced yields due to hydrolysis.
Q. What strategies resolve contradictions in reported reactivity of this boronic ester with heteroaryl halides?
Answer: Discrepancies arise from electronic/steric effects of coupling partners. For example:
- Electron-Deficient Halides : React efficiently (e.g., 2-chloropyridine in ), while bulky substrates require higher temperatures (80–100°C) .
- Competitive Side Reactions : Use of directing groups (e.g., Boc-protected amines in ) enhances regioselectivity.
Methodological Adjustment : Screening ligands (e.g., SPhos vs. XPhos) can improve reactivity with challenging substrates .
Stability and Storage
Q. What are the optimal storage conditions to prevent decomposition?
Answer:
Q. How does the benzenesulfonyl group influence the compound’s stability compared to other boronic esters?
Answer: The electron-withdrawing benzenesulfonyl group:
- Reduces Hydrolysis : Enhances stability in protic solvents vs. unsubstituted analogs .
- Increases Melting Point : Higher mp (165–170°C for similar compounds, ) suggests improved crystallinity and handling stability.
Mechanistic Insights
Q. What spectroscopic evidence supports the proposed mechanism of Suzuki coupling involving this compound?
Answer:
Q. How do steric effects from the pinacol ester affect coupling efficiency?
Answer:
- Steric Shielding : The pinacol group slows transmetallation but prevents undesired homo-coupling .
- Ligand Design : Bulky ligands (e.g., DavePhos) counteract steric hindrance for hindered substrates .
Data Interpretation
Q. How should researchers interpret conflicting LC-MS data indicating boronate decomposition?
Answer:
Q. What computational methods predict the reactivity of this compound in novel reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
